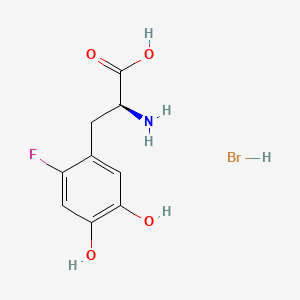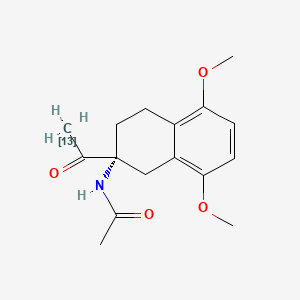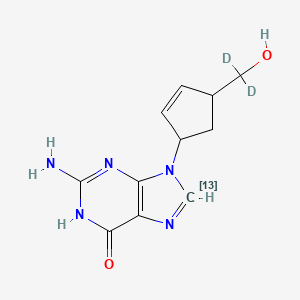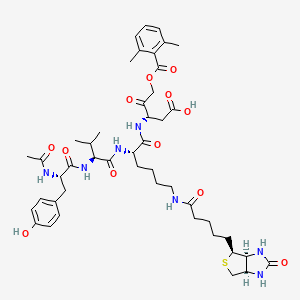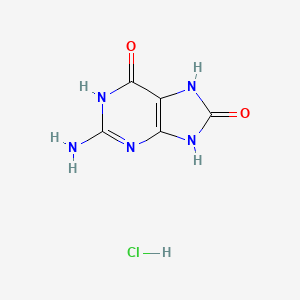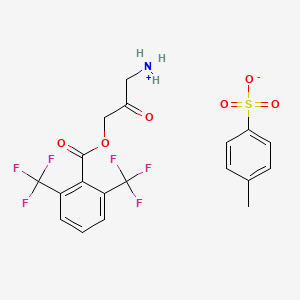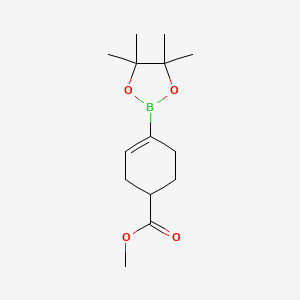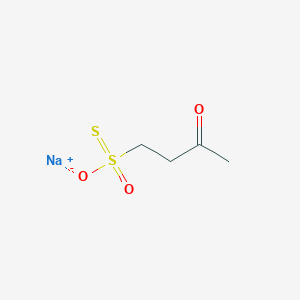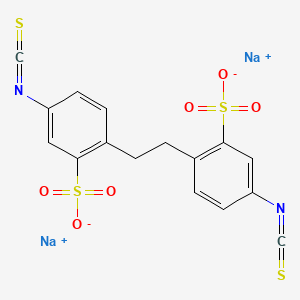
N-Nitroso-N-methyl-N-dodecylamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterated form of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine compound. Nitrosamines are a class of organic compounds with the general structure R1N(R2)N=O, where R1 and R2 can be alkyl or aryl groups. These compounds are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-N-dodecylamine-d5 typically involves the nitrosation of N-methyl-N-dodecylamine-d5. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitrous acid or its derivatives, which react with the amine to form the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle hazardous materials, given its toxic and potentially carcinogenic nature.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-methyl-N-dodecylamine-d5 can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methyl-N-dodecylamine-d5 is used in various scientific research applications, including:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods for detecting nitrosamines.
Environmental Science: The compound is studied to understand the formation and behavior of nitrosamines in the environment.
Toxicology: Research on its toxicological properties helps in assessing the health risks associated with nitrosamine exposure.
Pharmaceuticals: It is used in the quality control of pharmaceutical products to ensure they are free from harmful nitrosamine contaminants.
Wirkmechanismus
The mechanism of action of N-Nitroso-N-methyl-N-dodecylamine-d5 involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets and pathways involved in its action are primarily related to its ability to alkylate DNA and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-N-methyl-N-dodecylamine: The non-deuterated form of the compound.
N-Nitroso-N-methyl-N-tetradecylamine: A similar nitrosamine with a longer alkyl chain.
N-Nitrosodimethylamine: A simpler nitrosamine with two methyl groups.
Uniqueness
N-Nitroso-N-methyl-N-dodecylamine-d5 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for isotope labeling studies. The presence of deuterium atoms allows for more precise tracking and quantification in various analytical techniques.
Eigenschaften
CAS-Nummer |
1794756-43-6 |
|---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
233.411 |
IUPAC-Name |
N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2 |
InChI-Schlüssel |
QPUKANZXOGADOB-XYIWAQBCSA-N |
SMILES |
CCCCCCCCCCCCN(C)N=O |
Synonyme |
N-Methyl-N-nitroso-1-dodecanamine-d5; MDNA-d5; Methyldodecylnitrosamine-d5; N-Methyl-N-dodecylnitrosamine-d5; N-Nitrosomethyldodecylamine-d5; Nitrosomethyldodecylamine-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
